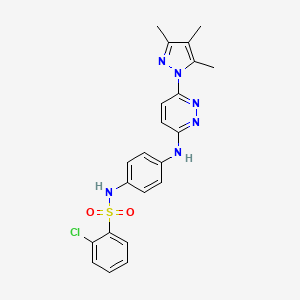![molecular formula C18H13N3OS2 B2586020 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 303124-30-3](/img/structure/B2586020.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains a benzothiazole ring and a thiazole ring, both of which are heterocyclic compounds containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and benzothiazole rings in separate steps, followed by their connection via an amide linkage . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would include a benzothiazole ring and a thiazole ring connected by an amide linkage . The presence of these rings suggests that the compound may exhibit aromaticity, which could influence its chemical properties and reactivity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the amide linkage suggests that it could participate in reactions such as hydrolysis or condensation . The aromatic rings could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide linkage could affect its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for antimicrobial activity against a variety of bacterial and fungal species. These compounds showed potent antimicrobial activity, with some exhibiting MIC values in the range of 10.7-21.4 μmol mL-1 × 10-2, indicating their potential as innovative antimicrobial agents (Incerti et al., 2017).
Anticancer Applications
- A series of benzothiazole derivatives were synthesized, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, and screened in vivo for diuretic activity. Among them, compounds with a benzothiazole core were found to have significant anticancer effects, suggesting their usefulness in developing new cancer therapies (Yar & Ansari, 2009).
- Another study focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Analgesic Applications
- Research into 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides revealed compounds with high analgesic activity through pharmacological screening, presenting a new group of potential analgesics for further investigation (Ukrainets et al., 2014).
Wirkmechanismus
Target of Action
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cell lines, such as U87 and HeLa . These cells play a crucial role in the development and progression of certain types of cancer.
Mode of Action
The interaction of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide with its targets results in cytotoxic activity against the cancer cells . This compound has shown to induce apoptosis, a form of programmed cell death, in these cancer cells . The induction of apoptosis leads to the death of the cancer cells, thereby inhibiting the growth and spread of the cancer.
Biochemical Pathways
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide affects the biochemical pathways involved in cell proliferation and survival . By inducing apoptosis, this compound disrupts these pathways, leading to the death of the cancer cells . The downstream effects include the inhibition of tumor growth and potential reduction in tumor size.
Result of Action
The molecular and cellular effects of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide’s action include the induction of apoptosis in cancer cells . This leads to the death of these cells, resulting in the inhibition of tumor growth. At the cellular level, this can manifest as a reduction in the number of proliferating cells and potential shrinkage of the tumor.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-6-8-12(9-7-11)14-10-23-18(20-14)21-16(22)17-19-13-4-2-3-5-15(13)24-17/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJXFNKHKGXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)
![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)
![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)





![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)